molecular formula C14H12ClNO4 B6391280 MFCD18085728 CAS No. 1258621-25-8

MFCD18085728

Cat. No.: B6391280
CAS No.: 1258621-25-8
M. Wt: 293.70 g/mol
InChI Key: QHVLKQPVEOYQIH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethoxybenzaldehyde and 2-chloronicotinic acid.

    Condensation Reaction: The 2,4-dimethoxybenzaldehyde undergoes a condensation reaction with 2-chloronicotinic acid in the presence of a suitable catalyst, such as piperidine, to form the desired product.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain pure 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent for treating various diseases.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes related to its biological activities.

Comparison with Similar Compounds

  • 2-Chloro-5-(2,4-dimethoxyphenyl)pyridine
  • 2-Chloro-5-(2,4-dimethoxyphenyl)benzoic acid
  • 2-Chloro-5-(2,4-dimethoxyphenyl)benzamide

Comparison: Compared to similar compounds, 2-Chloro-5-(2,4-dimethoxyphenyl)isonicotinic acid is unique due to its isonicotinic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications, particularly in the fields of chemistry and medicine.

Properties

IUPAC Name

2-chloro-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4/c1-19-8-3-4-9(12(5-8)20-2)11-7-16-13(15)6-10(11)14(17)18/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVLKQPVEOYQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687829
Record name 2-Chloro-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258621-25-8
Record name 2-Chloro-5-(2,4-dimethoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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